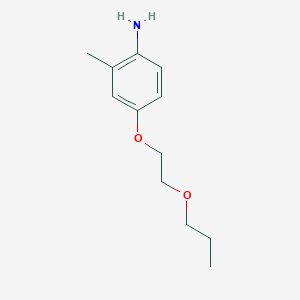

2-Methyl-4-(2-propoxyethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-propoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-11-4-5-12(13)10(2)9-11/h4-5,9H,3,6-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAXEFXQOPUQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 4 2 Propoxyethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline is expected to display distinct signals corresponding to the aromatic and aliphatic protons present in the molecule. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the aniline (B41778) ring.

The aromatic region would likely show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6, being ortho to the amino group and meta to the ether linkage, would appear as a singlet or a narrowly split doublet. The protons at positions 3 and 5 would exhibit more complex splitting patterns, likely doublets or doublet of doublets, due to coupling with each other.

The aliphatic portion of the molecule, the 2-propoxyethoxy group, would present a series of signals. The methyl group of the aniline would appear as a distinct singlet. The propoxy group would show a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and a triplet for the methylene protons attached to the ether oxygen. The ethoxy part of the side chain would exhibit two triplets for the two methylene groups. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 6.6-6.8 | d | 8-9 |

| Aromatic H (position 5) | 6.7-6.9 | dd | 2-3, 8-9 |

| Aromatic H (position 6) | 6.5-6.7 | d | 2-3 |

| -NH₂ | 3.5-4.5 | br s | - |

| -OCH₂CH₂O- | 4.0-4.2 | t | 4-5 |

| -OCH₂CH₂O- | 3.7-3.9 | t | 4-5 |

| -OCH₂CH₂CH₃ | 3.5-3.7 | t | 6-7 |

| -OCH₂CH₂CH₃ | 1.6-1.8 | sextet | 6-7 |

| -OCH₂CH₂CH₃ | 0.9-1.1 | t | 7-8 |

| Ar-CH₃ | 2.1-2.3 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon atom attached to the amino group (C-1) and the one bearing the ether linkage (C-4) will be the most downfield due to the direct attachment of heteroatoms. The carbon bearing the methyl group (C-2) will also be in this region. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at slightly higher fields.

The aliphatic carbons of the 2-propoxyethoxy side chain and the methyl group on the ring will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ar-C1 (-NH₂) | 140-145 |

| Ar-C2 (-CH₃) | 125-130 |

| Ar-C3 | 115-120 |

| Ar-C4 (-OR) | 150-155 |

| Ar-C5 | 118-123 |

| Ar-C6 | 114-119 |

| -OCH₂CH₂O- | 70-75 |

| -OCH₂CH₂O- | 68-73 |

| -OCH₂CH₂CH₃ | 72-77 |

| -OCH₂CH₂CH₃ | 22-27 |

| -OCH₂CH₂CH₃ | 10-15 |

| Ar-CH₃ | 15-20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Mapping

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the propoxy and ethoxy fragments of the side chain by showing correlations between adjacent methylene and methyl groups. It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC correlations would be expected from the aromatic protons to the carbons of the ether linkage, and from the aliphatic protons of the side chain to the aromatic carbon C-4, confirming the attachment of the 2-propoxyethoxy group to the aniline ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the region of 1250-1335 cm⁻¹. orgchemboulder.com

C-O Stretching: The C-O-C stretching vibrations of the ether linkages will appear as strong bands in the region of 1050-1250 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations will be present in the 1375-1470 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| N-H Bending | 1600-1650 | Medium |

| C-O-C Asymmetric Stretch | 1200-1250 | Strong |

| C-O-C Symmetric Stretch | 1050-1150 | Strong |

| Aromatic C-N Stretch | 1250-1335 | Medium-Strong |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., liquid, solid, or in solution).

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically a strong and sharp band around 1000 cm⁻¹, is a characteristic feature in the Raman spectrum of aromatic compounds. researchgate.net Other ring stretching modes in the 1580-1620 cm⁻¹ region are also prominent.

C-C and C-O Stretching: The stretching vibrations of the aliphatic carbon-carbon and carbon-oxygen bonds in the side chain would also be visible.

N-H Vibrations: While N-H stretching vibrations are also active in Raman, they are generally weaker than in the IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores—the parts of the molecule that contain delocalized electrons, such as aromatic rings and double bonds.

The core chromophore in this compound is the substituted benzene ring. Benzene itself exhibits three main absorption bands originating from π→π* transitions, though only two are typically observed with standard instrumentation (around 204 nm and 256 nm). spcmc.ac.in The presence of substituents on the benzene ring significantly influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

In this compound, the aniline moiety (an amino group attached to a benzene ring) is the primary chromophore. The nitrogen atom of the amino group possesses a lone pair of non-bonding electrons (n-electrons). This allows for an additional type of electronic transition, the n→π* transition, alongside the π→π* transitions of the benzene ring. researchgate.net The interaction of the nitrogen's lone pair with the π-system of the ring (conjugation) alters the energy levels of the molecular orbitals.

Substituents like the amino (-NH2), methyl (-CH3), and alkoxy (-OR) groups are auxochromes, which modify the absorption characteristics of the chromophore. Typically, they cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). uomustansiriyah.edu.iq For instance, the absorption bands of aniline are shifted to longer wavelengths (λmax = 230 nm and 280 nm) compared to benzene. spcmc.ac.in The electron-donating nature of the amino and alkoxy groups in this compound is expected to further extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at even longer wavelengths. In acidic media, protonation of the amino group would lead to a loss of conjugation, causing a hypsochromic shift (blue shift) to shorter wavelengths. uomustansiriyah.edu.iq

Based on the behavior of similar substituted anilines, the expected electronic transitions for this compound are summarized in the table below.

| Expected Electronic Transition | Chromophore/Functional Group | Typical Absorption Region (λmax) |

| π → π* (Primary Band) | Substituted Benzene Ring | ~230 - 250 nm |

| π → π* (Secondary Band) | Substituted Benzene Ring | ~280 - 310 nm |

| n → π* | Amino Group Conjugated with Ring | ~340 - 360 nm researchgate.net |

This table is based on theoretical principles and data from analogous compounds, as specific experimental data for this compound is not available in the cited sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a unique molecular formula. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, HRMS provides critical information for elucidating the molecular structure.

The molecular formula for this compound is C12H19NO2. The calculated monoisotopic mass for the neutral molecule [M] is 209.14158 Da. wikipedia.orgnih.gov In HRMS, the compound is typically ionized, often by protonation, to form the pseudomolecular ion [M+H]+. For this compound, the theoretical exact mass of the [M+H]+ ion would be 210.14885 Da.

The fragmentation of the [M+H]+ ion in the mass spectrometer is governed by the chemical nature of the molecule, with cleavage occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules. For this compound, the fragmentation pathways are expected to be dominated by the ether linkages and the aniline structure. scribd.comblogspot.com Aromatic amines typically show an intense molecular ion peak due to the stability of the ring. blogspot.comwhitman.edu

A plausible fragmentation pathway for protonated this compound is proposed as follows:

Initial Ionization: The molecule is protonated, likely on the nitrogen atom of the highly basic amino group, to form the molecular ion [M+H]+ at m/z 210.14885.

Ether Cleavage: The ether chain is a likely site for initial fragmentation.

Cleavage of the C-O bond can lead to the loss of the propoxyethyl group as a neutral species, resulting in a fragment corresponding to protonated 2-methyl-4-aminophenol.

Alpha-cleavage next to the ether oxygen atoms is also common. libretexts.org For example, cleavage can result in the loss of a propyl radical (C3H7•) or a propene molecule (C3H6) via rearrangement.

Aniline Core Fragmentation: The aniline ring itself can fragment, a characteristic loss for anilines is the expulsion of a neutral molecule of hydrogen cyanide (HCN). whitman.edu

The table below details the proposed key fragments, their elemental compositions, and their theoretical exact masses.

| Proposed Fragment Ion (m/z) | Elemental Formula | Description of Loss/Fragment Structure |

| 210.14885 | [C12H20NO2]+ | Molecular Ion ([M+H]+) |

| 168.10188 | [C9H14NO2]+ | Loss of Propene (C3H6) via rearrangement |

| 152.07060 | [C8H10NO2]+ | Loss of the entire propoxy group (C4H9O) |

| 124.07568 | [C7H10NO]+ | Loss of the propoxyethoxy group (C5H11O2) and formation of protonated 2-methyl-4-aminophenol |

| 96.05970 | [C6H6N]+ | Fragment from aniline core after side-chain loss |

This table represents a theoretical fragmentation pathway. The m/z values are calculated for the protonated species ([Fragment+H]+ where applicable) and are based on established fragmentation principles, as specific experimental HRMS data for this compound is not available in the cited sources.

Mechanistic Investigations and Reactivity Studies of 2 Methyl 4 2 Propoxyethoxy Aniline

Electronic Effects of Methyl and Propoxyethoxy Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Methyl-4-(2-propoxyethoxy)aniline is primarily governed by the electronic effects of the methyl, amino, and 2-propoxyethoxy substituents. Both the amino group and the 2-propoxyethoxy group are strong activating groups, while the methyl group is a weak activating group. chemistrysteps.comlibretexts.org These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack compared to benzene. lumenlearning.comlibretexts.org

The -NH2 group is a powerful activating group due to the resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. byjus.com This increases the electron density at the ortho and para positions. chemistrysteps.com Similarly, the 2-propoxyethoxy group (-OCH2CH2OCH2CH2CH3) is also a strong activating group. The oxygen atom directly attached to the ring donates electron density via resonance. While it also exerts a weak electron-withdrawing inductive effect due to the electronegativity of oxygen, the resonance effect is dominant. libretexts.orgopenstax.org The methyl group (-CH3) is a weak activating group that donates electron density primarily through an inductive effect. libretexts.org

The cumulative effect of these three electron-donating groups makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. The activating strength generally follows the order: -NH2 > -OR > -R. libretexts.org

| Substituent | Electronic Effect | Nature of Effect | Relative Activating Strength |

| -NH2 (Amino) | Electron-donating | +R >> -I | Strong |

| -O(CH2)2O(CH2)2CH3 (Propoxyethoxy) | Electron-donating | +R > -I | Strong |

| -CH3 (Methyl) | Electron-donating | +I | Weak |

| Data derived from established principles of electronic effects in aromatic compounds. libretexts.orglibretexts.orgopenstax.org |

Electrophilic Aromatic Substitution Reactions on the Aromatic Core

The high electron density of the aromatic ring in this compound facilitates various electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. byjus.com The regioselectivity of these reactions is directed by the existing substituents.

The amino group is a powerful ortho, para-director. chemistrysteps.com Similarly, the alkoxy group (propoxyethoxy) and the methyl group are also ortho, para-directors. lkouniv.ac.in In a disubstituted or polysubstituted benzene ring, the position of the incoming electrophile is determined by the directing effects of all substituents. Generally, the strongest activating group dictates the regioselectivity. lkouniv.ac.in

In this compound, the amino group at position 1, the methyl group at position 2, and the propoxyethoxy group at position 4 collectively influence the substitution pattern. The positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The positions ortho and para to the propoxyethoxy group are positions 3, 5, and 1 (occupied). The positions ortho and para to the methyl group are positions 3, 6, and 1 (occupied).

The positions most activated by the combined electronic effects are 3, 5, and 6. The most powerful activating group, the amino group, strongly directs ortho and para. The para position (4) is already substituted. Therefore, electrophilic attack is highly favored at the positions ortho to the amino group, which are positions 3 and 5 (relative to the amino group if it were at position 1, with the methyl at 2 and propoxyethoxy at 4). Given the substitution pattern, the available positions for substitution are 3, 5, and 6. Position 6 is ortho to the amino group and meta to the propoxyethoxy group. Positions 3 and 5 are ortho to the propoxyethoxy group and meta to the amino group. Due to the superior activating and directing effect of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho to it, which are positions 3 and 5. Steric hindrance from the adjacent methyl and propoxyethoxy groups might influence the distribution of the final products between these positions.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile (E+) by the aromatic ring: This is the slow, rate-determining step that disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com

Kinetic studies on the alkylation of anilines have shown that the reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. acs.org Electron-donating groups generally increase the reaction rate. It can be inferred that this compound would exhibit a high reaction rate in electrophilic substitution reactions due to the presence of three activating groups.

| Reaction Type | Reactant | Relative Rate (Compared to Benzene) | Reference |

| Nitration | Aniline (B41778) | ~1000 | openstax.org |

| Nitration | Toluene | 25 | lumenlearning.com |

| Nitration | Anisole | ~1000 | libretexts.org |

| This table presents data for related compounds to infer the high reactivity of this compound. |

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) in this compound is a key functional group that undergoes a variety of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases.

N-Alkylation involves the substitution of one or both hydrogen atoms of the primary amine with alkyl groups. This can be achieved using various alkylating agents such as alkyl halides or alcohols in the presence of a catalyst. nih.govrsc.org The reaction of anilines with alcohols often requires a catalyst and elevated temperatures. nih.gov For instance, the N-alkylation of substituted anilines with benzyl (B1604629) alcohol can be catalyzed by iridium or ruthenium complexes. nih.gov The electronic properties of the substituents on the aniline ring can influence the yield and reaction rate. Electron-donating groups on the aniline ring can enhance the nucleophilicity of the nitrogen atom, potentially favoring the reaction.

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally very efficient. For instance, aniline reacts readily with acetic anhydride to form acetanilide. libretexts.org This reaction is often used as a protective strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group and prevent side reactions. libretexts.org The N-acylation of anilines can also be achieved using carboxylic acids in the presence of a suitable catalyst. nih.gov

| Reaction | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base |

| N-Alkylation | Alcohol (R-OH) | Secondary/Tertiary Amine | Catalyst, Heat nih.gov |

| N-Acylation | Acid Chloride (RCOCl) | Amide | Base |

| N-Acylation | Acid Anhydride ((RCO)2O) | Amide | Often neat or in a solvent libretexts.org |

| N-Acylation | Carboxylic Acid (RCOOH) | Amide | Catalyst, Heat nih.gov |

Primary amines, such as this compound, react with aldehydes and ketones to form imines, commonly known as Schiff bases. ajol.infoscispace.com This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ekb.eg The reaction is often catalyzed by an acid or a base and may require heating and removal of water to drive the equilibrium towards the product.

The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and ligands for metal complexes. ajol.infoekb.eg The electronic nature of the substituents on both the aniline and the carbonyl compound can affect the rate of Schiff base formation. Electron-donating groups on the aniline can increase the nucleophilicity of the nitrogen atom, which can facilitate the initial addition step.

For example, the reaction of substituted anilines with salicylaldehyde (B1680747) derivatives is a common method for preparing Schiff base ligands. ajol.info

General Reaction for Schiff Base Formation:

R-NH2 + R'CHO ⇌ R-N=CHR' + H2O (where R is the 2-methyl-4-(2-propoxyethoxy)phenyl group and R'CHO is an aldehyde)

Diazotization Reactions and Their Applications in Organic Transformations

The primary aromatic amine group of this compound is readily converted into a diazonium salt through diazotization. This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cayoutube.com The resulting diazonium salt is a versatile intermediate in organic synthesis.

The general mechanism for the diazotization of an aniline derivative like this compound involves several steps. First, nitrous acid is protonated by the strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yield the final diazonium salt.

A primary application of the diazotization of this compound is in the synthesis of azo dyes. nih.gov The resulting diazonium salt can act as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.gov The electron-donating substituents on the aromatic ring of the coupling component facilitate this electrophilic aromatic substitution, leading to the formation of a highly colored azo compound. The extended conjugation of the resulting molecule is responsible for its color.

The table below illustrates a representative diazotization-coupling reaction for an aniline with a similar substitution pattern.

Table 1: Representative Diazotization and Azo Coupling Reaction

| Reactant A (Aniline Derivative) | Reactant B (Coupling Agent) | Reaction Conditions | Product (Azo Dye) |

|---|---|---|---|

| 2-Methyl-4-methoxyaniline | 2-Naphthol | 1. NaNO₂, HCl, 0-5°C | 1-((4-methoxy-2-methylphenyl)diazenyl)naphthalen-2-ol |

| 2. NaOH, 0-5°C |

This table presents a representative reaction for a structurally similar compound, as specific experimental data for this compound was not available in the searched literature.

Oxidation Pathways of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidation, and the reaction pathway can be influenced by the choice of oxidizing agent and reaction conditions. Oxidation can lead to a variety of products, including nitroso, nitro, and polymeric compounds.

Under mild oxidizing conditions, anilines can be converted to nitroso compounds. Stronger oxidizing agents, such as potassium permanganate (B83412) or certain peroxy acids, can oxidize the amino group to a nitro group. The presence of the electron-donating methyl and propoxyethoxy groups on the aromatic ring of this compound increases the electron density of the ring, making it more susceptible to oxidation compared to unsubstituted aniline.

Electrochemical oxidation of substituted anilines has also been studied. The process typically involves the initial formation of a radical cation, which can then undergo further reactions such as coupling or polymerization. The oxidation potential of anilines is influenced by the nature of the substituents on the aromatic ring.

The table below shows the oxidation products of a related aniline under different conditions.

Table 2: Oxidation Products of a Substituted Aniline

| Starting Material | Oxidizing Agent | Product(s) |

|---|---|---|

| p-Toluidine | Peracetic acid | 4-Nitrotoluene |

| Aniline | Potassium persulfate | Polyaniline |

This table provides examples of oxidation products for related aniline compounds to illustrate potential reaction pathways.

Structure-Reactivity Relationships within this compound and its Analogues

The reactivity of this compound is significantly influenced by the electronic effects of its substituents. The methyl group at the ortho position and the propoxyethoxy group at the para position are both electron-donating groups.

The methyl group donates electron density through an inductive effect and hyperconjugation. The propoxyethoxy group, with its ether linkages, donates electron density primarily through a resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the aromatic ring. These electron-donating effects increase the nucleophilicity of the amino group and activate the aromatic ring towards electrophilic substitution reactions, such as the initial attack by the nitrosonium ion during diazotization.

However, the ortho-methyl group can also exert a steric effect, potentially hindering the approach of bulky reagents to the amino group. In the context of diazotization, this steric hindrance is generally not significant enough to prevent the reaction.

The electronic effects of these substituents also influence the basicity of the aniline. Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic than unsubstituted aniline. This increased basicity can affect the equilibrium of the initial protonation steps in acid-catalyzed reactions.

The table below compares the pKa values of aniline and some of its substituted analogues, illustrating the effect of substituents on basicity.

Table 3: pKa Values of Substituted Anilines

| Compound | pKa |

|---|---|

| Aniline | 4.63 |

| p-Toluidine | 5.08 |

| p-Anisidine (4-methoxyaniline) | 5.34 |

This data for related compounds demonstrates the increase in basicity with electron-donating substituents.

Computational and Theoretical Chemistry Analyses of 2 Methyl 4 2 Propoxyethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. acs.orgresearchgate.net It is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. For 2-Methyl-4-(2-propoxyethoxy)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural parameters. researchgate.net

The geometry of the aniline (B41778) core is influenced by its substituents. The amino (-NH2) group in aniline is known to have a slightly pyramidal geometry, though this can be affected by the electronic nature of other groups on the ring. researchgate.net The electron-donating nature of both the methyl group at position 2 and the ether linkage at position 4 influences the electron density and bond lengths within the benzene (B151609) ring. The flexible 2-propoxyethoxy side chain will have multiple possible conformations, and DFT can identify the most stable (lowest energy) arrangements.

Table 1: Representative Predicted Geometric Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical DFT calculations for substituted anilines, as specific published data for this molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(aromatic)-N | ~1.41 Å |

| C(aromatic)-C(aromatic) | ~1.39 - 1.40 Å | |

| C(aromatic)-O | ~1.37 Å | |

| C(ether)-O | ~1.43 Å | |

| Bond Angle (°) | C-N-H | ~112° |

| C(aromatic)-O-C(ether) | ~118° | |

| C-C-C (in benzene ring) | ~119 - 121° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info For this compound, the electron-donating amino, methyl, and alkoxy groups are expected to raise the energy of the HOMO and have a smaller effect on the LUMO, leading to a relatively small energy gap compared to unsubstituted benzene.

The spatial distribution of these orbitals indicates the likely sites of reaction. In substituted anilines, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen lone pair, indicating that the molecule will act as a nucleophile through its aromatic ring and amino group. thaiscience.info The LUMO is usually a π*-antibonding orbital spread across the aromatic system.

Table 2: Representative Predicted FMO Energies for this compound (Illustrative) Note: These values are illustrative and based on general trends for substituted anilines.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.1 eV |

| LUMO | ~ -0.3 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The EPS map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show significant negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the propoxyethoxy group, due to their lone pairs of electrons. thaiscience.inforesearchgate.net These sites are the most likely points for interaction with electrophiles, such as protonation. The aromatic ring, activated by the electron-donating substituents, will also show negative potential, particularly at the ortho and para positions relative to the activating groups, making it a target for electrophilic aromatic substitution. The hydrogen atoms of the amino group would exhibit positive potential (blue), making them potential hydrogen bond donors.

Atomic Charge Distribution and Reactivity Indices (e.g., Mulliken, Hirshfeld)

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, assigning partial atomic charges. Common methods include Mulliken and Hirshfeld population analyses. researchgate.netstackexchange.com While Mulliken charges are computationally simple, they can be highly dependent on the basis set used. afit.edu Hirshfeld charges are generally considered to be less basis-set dependent and provide a more intuitive picture of charge distribution. nih.govacs.org

In this compound, the nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity. The carbon atoms attached to these heteroatoms will, in turn, carry positive charges. The distribution of charges on the aromatic ring will be non-uniform, reflecting the activating/directing effects of the substituents. These calculated charges are crucial for understanding intermolecular interactions and serve as parameters in molecular mechanics and dynamics simulations.

Table 3: Representative Predicted Hirshfeld Atomic Charges for Key Atoms in this compound (Illustrative) Note: These values are illustrative and represent general expectations from population analysis.

| Atom | Predicted Hirshfeld Charge (e) |

|---|---|

| N (amino) | -0.30 to -0.45 |

| O (ether, aromatic side) | -0.20 to -0.30 |

| O (ether, propoxy side) | -0.25 to -0.35 |

| C1 (bearing NH2) | +0.05 to +0.15 |

| C4 (bearing O-R) | +0.10 to +0.20 |

| Aromatic H's | +0.05 to +0.10 |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemistry methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov After geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) of the molecule. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental data to confirm the molecular structure.

Table 4: Representative Predicted IR and NMR Data for this compound (Illustrative) Note: These values are illustrative, based on typical computational outputs for similar functional groups.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | N-H stretch (asymmetric & symmetric) | ~3400 - 3500 |

| C-H stretch (aromatic) | ~3000 - 3100 | |

| C-O stretch (ether) | ~1240 (aryl-alkyl), ~1120 (alkyl-alkyl) | |

| ¹³C NMR Chemical Shifts (ppm) | C-NH2 | ~145 |

| C-O | ~150 | |

| Aromatic C | ~115 - 130 | |

| ¹H NMR Chemical Shifts (ppm) | NH2 | ~3.5 - 4.5 |

| Aromatic H | ~6.5 - 7.0 | |

| CH3 (aromatic) | ~2.1 |

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to proceed.

For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, oxidation, or diazotization. allen.inchemistrysteps.com For example, in a bromination reaction, calculations could compare the energy barriers for substitution at the different available positions on the aromatic ring. The transition state for each pathway would be located, and its structure would reveal the geometry of the molecule at the peak of the reaction barrier. Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) allow for the prediction of reaction rates and selectivity, providing deep mechanistic insight that can be difficult to obtain experimentally. nih.govmdpi.com

Potential Energy Surface Scans for Key Transformations

Potential energy surface (PES) scans are powerful computational tools used to explore the energy landscape of a molecule as its geometry changes. q-chem.com For this compound, PES scans can elucidate the energy changes associated with key conformational transitions, such as the rotation around single bonds and the inversion of the amino group.

A relaxed PES scan involves systematically varying a specific internal coordinate, like a dihedral angle, while optimizing the rest of the molecule's geometry at each step. q-chem.com This approach helps in identifying low-energy conformations and the transition states that connect them. For instance, scanning the dihedral angles of the propoxyethoxy side chain would reveal its preferred orientations relative to the aniline ring. The presence of the methyl group at the ortho position introduces steric hindrance that influences the conformational preferences of the side chain and the amino group.

The inversion of the amino group in aniline and its derivatives is a well-studied phenomenon. researchgate.net In this compound, the amino group is expected to be slightly pyramidal. researchgate.net A PES scan along the inversion coordinate would quantify the energy barrier for the nitrogen atom to pass through the plane of the benzene ring. The electronic effects of the electron-donating propoxyethoxy group at the para position and the methyl group at the ortho position will influence this barrier. Generally, electron-donating groups can affect the energy barrier of such transformations. rsc.org

While specific PES scan data for this compound is not publicly available, studies on similar substituted anilines provide a model for what to expect. For example, a PES scan for the rotation of a methoxy (B1213986) group in a substituted aniline would show energy minima corresponding to planar and perpendicular conformations relative to the aromatic ring, with a specific energy barrier between them. A hypothetical PES scan for the rotation of the C(aryl)-O bond in this compound would likely exhibit a complex energy profile with multiple minima due to the flexibility of the propoxyethoxy chain.

A simplified, illustrative potential energy surface scan for the rotation around the C(aryl)-NH2 bond is depicted below. This is a hypothetical representation to demonstrate the concept.

| Dihedral Angle (H-N-C-C, degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.0 |

| 60 | 0.0 |

| 90 | 1.2 |

| 120 | 3.0 |

| 150 | 2.1 |

| 180 | 0.5 |

This table is illustrative and not based on experimental data for the specific compound.

Calculation of Activation Energies and Reaction Enthalpies

Computational chemistry provides the means to calculate the activation energies (Ea) and reaction enthalpies (ΔH) for chemical reactions involving this compound. beilstein-journals.orgacs.org These calculations are vital for predicting reaction rates and thermodynamic feasibility. Common reactions for anilines include electrophilic substitution, oxidation, and N-alkylation. allen.in

Density Functional Theory (DFT) is a widely used method for these calculations. For a given reaction, the geometries of the reactants, transition state, and products are optimized. The energy difference between the transition state and the reactants gives the activation energy, while the difference between the products and reactants gives the reaction enthalpy.

For electrophilic substitution reactions, such as halogenation or nitration, the electron-donating nature of the methyl and propoxyethoxy groups will activate the aromatic ring, primarily at the positions ortho and para to the amino group. allen.in However, the existing substituents will direct incoming electrophiles to the remaining open positions. DFT calculations can predict the relative activation energies for substitution at different sites, thus determining the regioselectivity of the reaction. For instance, in the bromination of aniline, the reaction is so rapid that it proceeds readily without a catalyst. allen.in

The following table presents hypothetical activation energies and reaction enthalpies for the electrophilic bromination of a substituted aniline, illustrating the type of data that can be generated computationally.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 12.5 |

| Reaction Enthalpy (ΔH) | -8.7 |

This table is illustrative and not based on experimental data for the specific compound.

The oxidation of the amino group is another important reaction pathway. Computational modeling can determine the energetics of forming the corresponding nitroso, nitro, or polymeric species. The reaction enthalpies for these processes provide insight into the stability of the oxidation products.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling using Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netnih.gov For aniline derivatives, QSRR models can predict various properties, including reaction rates, equilibrium constants, and toxicity. These models are built using quantum chemical descriptors, which are numerical values that quantify different aspects of a molecule's electronic structure.

For this compound, a range of quantum chemical descriptors can be calculated using methods like DFT. These descriptors include:

Highest Occupied Molecular Orbital (HOMO) energy (E_HOMO): Relates to the electron-donating ability of the molecule. A higher E_HOMO suggests greater reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) energy (E_LUMO): Relates to the electron-accepting ability.

HOMO-LUMO gap (ΔE): A smaller gap generally implies higher reactivity.

Mulliken and Natural Population Analysis (NPA) charges: Provide information about the electron distribution and reactive sites within the molecule.

A QSRR model for the reactivity of a series of substituted anilines, including this compound, could be developed by correlating these descriptors with experimentally determined reaction rates. For example, a linear regression equation might take the form:

log(k) = c_0 + c_1 * E_HOMO + c_2 * μ + ...

where k is the reaction rate constant and c_i are the regression coefficients. Such models are valuable for predicting the reactivity of new, untested aniline derivatives. Studies on other aniline derivatives have successfully used descriptors like these to model properties such as toxicity. researchgate.netnih.gov

The following table provides hypothetical values for some quantum chemical descriptors for this compound, calculated at a representative level of theory.

| Descriptor | Hypothetical Value |

| E_HOMO | -5.2 eV |

| E_LUMO | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| NPA Charge on Nitrogen | -0.45 e |

This table is illustrative and not based on experimental data for the specific compound.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its conformational flexibility and interactions with its environment, such as solvent molecules. nih.govnih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its solution-phase structure and dynamics.

An MD simulation of this compound in a solvent like water or a non-polar organic solvent would reveal the accessible conformations of the propoxyethoxy side chain. The simulation would show how this chain folds and interacts with the aniline ring and the surrounding solvent molecules. The conformational flexibility of linkers in molecules can be crucial for their function and interactions. nih.gov

Furthermore, MD simulations can elucidate the nature of solute-solvent interactions. For this compound, this includes the hydrogen bonding between the amino group and protic solvents, as well as the hydrophobic interactions of the aromatic ring and the alkyl parts of the side chain. The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed to understand how the solvent influences the solute's properties and reactivity. The study of solvent effects is critical as they can significantly alter molecular properties and reaction outcomes. journalirjpac.compsu.eduresearchgate.net

Analysis of the MD trajectory can provide quantitative information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the structure of the solvation shell around specific atoms or functional groups.

These simulations offer a molecular-level understanding that complements the static picture provided by quantum chemical calculations.

Advanced Applications of 2 Methyl 4 2 Propoxyethoxy Aniline in Specialized Chemical Research

Utilization as a Versatile Intermediate in Complex Organic Synthesis

2-Methyl-4-(2-propoxyethoxy)aniline serves as a crucial building block in the intricate world of organic synthesis. Its unique molecular structure, featuring an aniline (B41778) core with both methyl and propoxyethoxy substituents, provides a versatile platform for the construction of more complex molecules with significant applications in various fields of chemical research.

Precursor for Advanced Pharmaceuticals and Agrochemicals

The aniline moiety of this compound is a key functional group that allows for its incorporation into a wide array of biologically active molecules. In the pharmaceutical industry, aniline derivatives are fundamental components of many drugs. google.com The presence of the methyl and propoxyethoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final pharmaceutical compound, potentially enhancing its efficacy, selectivity, or metabolic stability. For instance, aniline derivatives are used in the synthesis of compounds targeting a range of therapeutic areas. nih.gov

Similarly, in the field of agrochemicals, aniline-based structures are integral to the design of new herbicides, insecticides, and fungicides. google.com The specific substituents on the aniline ring can be tailored to optimize the compound's activity against target pests while minimizing its impact on non-target organisms and the environment. The synthesis of ortho-trifluoromethoxylated aniline derivatives, for example, highlights the utility of substituted anilines as building blocks for new agrochemicals. nih.gov

Building Block for Functional Dyes and Pigments (e.g., Azo Dyes via Diazotization)

Aryl azo compounds, known for their vibrant colors, are synthesized from aniline derivatives through a process called diazotization. uobasrah.edu.iq this compound can be readily converted into a diazonium salt, which then couples with another aromatic compound to form an azo dye. unb.cacuhk.edu.hkbyjus.com The color and properties of the resulting dye are directly influenced by the molecular structure of the aniline precursor and the coupling agent. uobasrah.edu.iqchegg.com The propoxyethoxy group in this compound can enhance the solubility of the dye in various solvents or polymer matrices, a desirable characteristic for many applications. Azo dyes are widely used in the textile industry, in printing, and as pH indicators. unb.cabyjus.com

The general two-step process for creating azo dyes involves:

Diazotization: The primary aromatic amine (in this case, this compound) is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. byjus.com

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form the azo compound. cuhk.edu.hkbyjus.com

Synthesis of Novel Heterocyclic Systems (e.g., Quinolines)

Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities and are found in numerous natural products and synthetic drugs. preprints.org Aniline and its derivatives are key starting materials for several named reactions that produce quinoline (B57606) scaffolds. These methods often involve the reaction of an aniline with a compound containing a carbonyl group and an α,β-unsaturated system or a β-ketoester. jptcp.com For example, the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, while the Conrad-Limpach synthesis employs β-ketoesters. jptcp.com The substituents on the aniline ring, such as the methyl and propoxyethoxy groups of this compound, become incorporated into the final quinoline structure, influencing its properties and potential applications. sci-hub.sersc.org

| Quinoline Synthesis Method | Reactants with Aniline Derivative | Resulting Quinoline Type |

| Doebner-von Miller | α,β-Unsaturated carbonyl compounds | Substituted quinolines |

| Conrad-Limpach | β-Ketoesters | 4-Hydroxyquinolines |

| Pfitzinger | Isatin with a carbonyl compound | Quinoline-4-carboxylic acids |

Role as a Monomer or Precursor in Polymer Chemistry and Materials Science

The chemical reactivity of this compound also extends into the realm of polymer science, where it can be used as a monomer or a precursor to create novel polymeric materials with specialized functions.

Synthesis of Poly(this compound) and its Copolymers

Similar to aniline itself, this compound can undergo oxidative polymerization to form its corresponding homopolymer, Poly(this compound). This process typically involves the use of an oxidizing agent in an acidic medium. The resulting polymer would possess a polyaniline backbone with the methyl and propoxyethoxy groups as pendant substituents.

Furthermore, this compound can be copolymerized with other monomers, such as aniline or its derivatives, to create copolymers with tailored properties. rroij.comresearchgate.net The ratio of the comonomers can be adjusted to fine-tune the characteristics of the resulting copolymer. For instance, copolymerization of 2-methylaniline with aniline has been shown to improve the solubility of the resulting polymer compared to polyaniline alone. rroij.com The synthesis of copolymers from various monomers like methyl methacrylate (B99206) and 2-ethoxyethyl methacrylate demonstrates the versatility of copolymerization in creating materials with specific properties. researchgate.neticm.edu.pl

Development of Functional Polymers with Tunable Properties (e.g., optical, electrical, self-assembling)

The incorporation of the this compound unit into a polymer chain can impart unique and tunable properties to the material. The propoxyethoxy side chain, with its flexible ether linkages, can influence the polymer's solubility, processability, and self-assembling behavior. The ability to control these properties is crucial for the development of advanced materials for various applications.

Integration into Polyurethane Chemistry and Related Polymer Systems

While direct literature on the integration of this compound into polyurethane systems is not extensively detailed, its potential role can be inferred from the fundamental chemistry of polyurethanes and the known reactivity of substituted anilines. The primary amine group of an aniline derivative can act as a chain extender or a co-monomer in polyurethane or, more accurately, polyurea formulations.

In these systems, the amine functionality reacts with isocyanate (R-NCO) groups to form urea (B33335) linkages (-NH-CO-NH-). This reaction is central to the formation of polyurea polymers and can be used to modify polyurethane systems. The incorporation of this compound would introduce specific properties to the resulting polymer:

Flexibility: The propoxyethoxy side chain is inherently flexible due to the ether linkages. Its incorporation into a polymer backbone can increase the segmental motion of the polymer chains, potentially lowering the glass transition temperature (Tg) and imparting greater elasticity to the material.

Solubility and Processability: The presence of the ether and alkyl groups can enhance the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of rigid polymer systems like polyaniline and its derivatives is often a major limitation. rroij.comresearchgate.net Improved solubility facilitates the preparation of films, coatings, and fibers.

Adhesion and Surface Properties: The ether group can participate in hydrogen bonding, which may improve the adhesion of the polymer to various substrates.

The synthesis of copolymers using aniline derivatives is a well-established method to tailor polymer properties. rroij.com For instance, the copolymerization of 2-methylaniline with aniline has been shown to increase solubility, although it can sometimes lower the electrical conductivity compared to pure polyaniline. rroij.com Similarly, integrating this compound is expected to follow these principles, offering a strategic approach to creating polymers with customized characteristics.

Table 1: Predicted Influence of this compound on Polymer Properties

| Property | Influence of this compound Moiety | Rationale |

| Flexibility | Increased | The flexible propoxyethoxy side chain enhances segmental motion. |

| Solubility | Increased | The alkyl and ether groups disrupt chain packing and improve interaction with organic solvents. rroij.comresearchgate.net |

| Glass Transition (Tg) | Lowered | Increased chain flexibility typically leads to a lower Tg. |

| Adhesion | Potentially Improved | Ether linkages can form hydrogen bonds with substrates. |

Application as a Reagent in Analytical Method Development (e.g., derivatization for enhanced detection)

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique used to enhance the detection of analytes. researchgate.net It involves chemically modifying a compound to produce a new derivative with properties more suitable for analysis. researchgate.net Compounds with primary amine groups, such as this compound, are excellent candidates for derivatization.

The primary amine of this aniline can be targeted for pre-column or post-column derivatization to attach a chromophore or fluorophore. This process is essential when the original analyte has poor UV absorption or does not fluoresce, thus limiting its detectability at low concentrations. researchgate.netpsu.edu

Common derivatization strategies for primary amines include:

Reaction with Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): This reagent reacts with primary amines to form highly fluorescent sulfonamide derivatives, enabling sensitive detection.

Reaction with Fluorescamine: This reagent reacts specifically with primary amines to yield fluorescent products.

Reaction with 4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a well-known labeling agent that reacts with primary and secondary amines to form intensely fluorescent derivatives suitable for HPLC with fluorescence detection (HPLC-FLD). mdpi.com The reaction is typically carried out under alkaline conditions. mdpi.com

Therefore, this compound could be employed as a derivatizing agent itself to "tag" other molecules for analysis, or it could be the analyte that is derivatized for enhanced detection. The chemical modification adds a group that allows for easy UV or sensitive fluorescence detection. researchgate.net

Table 2: Common Derivatization Reagents for Primary Amines in HPLC

| Derivatizing Agent | Target Functional Group | Detection Method |

| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |

| Fluorescamine | Primary Amines | Fluorescence |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Fluorescence mdpi.com |

| Phenyl isocyanate | Amines, Alcohols | UV-Visible researchgate.net |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

The incorporation of this compound moieties into larger molecular structures is a promising strategy for creating advanced functional materials, particularly conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. rroij.com However, its application is often hampered by poor solubility in common solvents. rroij.com

Synthesizing substituted polyanilines is a common approach to overcome this limitation. researchgate.net The oxidative polymerization of this compound would yield a substituted polyaniline derivative. The polymerization mechanism is expected to be similar to that of aniline and other substituted anilines, proceeding via a "head-to-tail" coupling of the monomer units. researchgate.net

The resulting polymer, poly(this compound), would possess several desirable features:

Enhanced Processability: As mentioned, the bulky and flexible side chain would significantly improve solubility in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), allowing for the casting of thin films and the creation of polymer blends. researchgate.net

Tunable Electronic Properties: The methyl group (electron-donating) and the propoxyethoxy group on the polymer backbone would influence the electronic structure of the polymer, potentially altering its conductivity and redox potentials compared to unsubstituted PANI.

Sensing Applications: The modified surface chemistry and electronic properties could make the material suitable for chemical sensor applications. For example, thin films of substituted polyanilines have been studied for their response to relative humidity. researchgate.net The ether groups in the side chain could interact specifically with certain analytes through hydrogen bonding, providing a mechanism for selective sensing.

The synthesis of such a polymer would likely involve chemical oxidative polymerization using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, a common method for preparing polyaniline and its derivatives. researchgate.net The properties of the final material could be further tuned by copolymerizing this compound with other monomers, such as aniline or 2-aminobenzoic acid, to create copolymers with a balance of desired properties like solubility and conductivity. rroij.com

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?

- Degradation Pathways : The amine group is prone to oxidation at pH > 8, forming quinones. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products via HPLC-MS .

- Mitigation : Encapsulation in cyclodextrin or lipid nanoparticles improves stability. Real-time Raman spectroscopy monitors degradation kinetics in situ .

Q. What advanced analytical methods (e.g., LC-QTOF-MS) are suitable for detecting trace impurities or metabolites?

- LC-QTOF-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect [M+H] at m/z 238.1 (theoretical). Fragment ions at m/z 180.1 (loss of propoxyethoxy) confirm structure .

- Data Analysis : Bruker DataAnalysis software identifies adducts and isotopic patterns. Limit of detection (LOD) is typically 0.1 ng/mL in biological matrices .

Q. How can computational models predict the compound’s reactivity in novel reactions (e.g., photochemical or electrochemical transformations)?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Machine Learning : Train models on PubChem data (e.g., SMILES strings) to forecast reaction outcomes. Tools like RDKit automate descriptor generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.